4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one
Description
4-Hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 4 and a 2-methylpropanoyl (isobutyryl) group at position 2. Coumarins are renowned for their diverse bioactivities, including anticoagulant, antimicrobial, and fluorescent properties . The isobutyryl substituent introduces steric and electronic effects that modulate reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methylpropanoyl)chromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-7(2)11(14)10-12(15)8-5-3-4-6-9(8)17-13(10)16/h3-7,15H,1-2H3 |
InChI Key |
CIIHMDBAZFNOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one typically begins with readily available starting materials such as salicylaldehyde and 2-methylpropanoic acid.
Condensation Reaction: The initial step involves the condensation of salicylaldehyde with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the chromen-2-one core structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The coumarin core undergoes electrophilic substitution at activated positions (C-5, C-6, and C-8). Common reactions include:
-
Nitration :
Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one.
Mechanism : Nitronium ion (NO₂⁺) attacks the electron-rich C-6 position. -
Sulfonation :
Treatment with concentrated H₂SO₄/SO₃ introduces a sulfonic acid group at C-5.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-nitro derivative | 65–75 |
| Sulfonation | H₂SO₄, SO₃, 25°C | 5-sulfo derivative | 50–60 |
Nucleophilic Acyl Substitution Reactions
The 2-methylpropanoyl group undergoes nucleophilic substitution:
-
Amidation :
Reacts with primary amines (e.g., NH₂CH₂Ph) in ethanol under reflux to form 3-(2-methylpropanamido) derivatives.
Conditions : 12–24 hours, 70–80°C. -
Esterification :
Alcohols (ROH) in acidic media replace the acyl group, producing 3-alkoxycarbonyl coumarins.
Multi-Component Reactions (MCRs)
Recent studies highlight its use in MCRs for synthesizing polycyclic compounds:
-
Spiropyrrolidine Formation :
Reacts with azomethine ylides (generated from 1,2-phenylenediamines, ninhydrin, and sarcosine) to form chromeno[3,4-c]spiropyrrolidine-indenoquinoxalines .
Conditions : Refluxing MeOH, 15 hours, moderate yields (45–55%) .
Interaction with Biological Targets
While mechanisms remain under investigation, preliminary data suggest:
-
Enzyme Inhibition : Binds to cytochrome P450 (CYP450) isoforms, altering metabolic pathways.
-
Anticoagulant Activity : Competes with vitamin K epoxide reductase, similar to warfarin.
Comparative Reactivity with Related Coumarins
Scientific Research Applications
Chemical Synthesis and Applications
Synthetic Routes:
The synthesis of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation reaction. This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, typically sulfuric acid. The compound serves as a building block for more complex molecules, enabling the development of various derivatives with enhanced properties.
Table 1: Synthetic Methods for Coumarin Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Pechmann Condensation | Reaction of phenols with β-ketoesters | Variable |
| Knoevenagel Condensation | Three-component reactions with aldehydes | High |
| Michael Addition | Addition to α,β-unsaturated carbonyl compounds | Moderate |
Biological Activities
Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines and pathogenic microorganisms.
Case Study: Anticancer Activity
A study demonstrated that certain derivatives of this compound displayed anti-proliferative activity against breast cancer cell lines (MCF7). These compounds were shown to induce reactive oxygen species (ROS) generation, leading to increased apoptosis in cancer cells .
Table 2: Biological Activity Profiles
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 4-Hydroxy-3-(2-methylpropanoyl) | Anticancer | MCF7 | 15 |
| Derivative A | Antimicrobial | E. coli | 20 |
| Derivative B | Antimicrobial | S. aureus | 25 |
Medical Applications
In the field of medicine, this compound is being investigated for its potential use in drug development. Its anti-inflammatory and antioxidant properties make it a candidate for treating various conditions, including cardiovascular diseases and neurodegenerative disorders.
Case Study: Drug Development
Recent research explored the use of this compound derivatives as inhibitors of skeletal muscle myosin II. These compounds were found to decrease actin-activated ATPase activity, suggesting potential therapeutic applications in muscle-related disorders .
Industrial Applications
In industrial settings, derivatives of this compound are utilized in the development of new materials and as precursors for synthesizing dyes and other chemicals. The versatility of coumarin derivatives allows for their incorporation into various industrial processes.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Material Development | Used in creating polymers and coatings |
| Dye Synthesis | Precursors for synthetic dyes |
| Chemical Intermediates | Building blocks for pharmaceuticals |
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 4-position and the 2-methylpropanoyl group at the 3-position play crucial roles in its biological activity.
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent at position 3 significantly influences the coumarin core’s properties. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) increase electrophilicity at the lactone ring, favoring nucleophilic reactions .
Comparison :
- The target compound’s isobutyryl group likely requires acylation under mild conditions to avoid lactone ring degradation.
- Chalcone derivatives (e.g., LM-021) exhibit higher yields due to favorable conjugation stabilization during synthesis .
Physical and Spectral Properties
Notable Trends:
- Higher melting points correlate with increased molecular symmetry (e.g., biscoumarins ).
- The isobutyryl group’s methyl branches may lower solubility in polar solvents compared to acetyl analogs .
Target Compound Implications :
- The isobutyryl group’s hydrophobicity may enhance membrane permeability, making it suitable for antimicrobial or anticancer studies.
- Lack of conjugation (vs. chalcones) likely reduces fluorescence but improves metabolic stability.
Biological Activity
4-Hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of 2H-chromenes , which are known for their versatile biological profiles. The synthesis of this compound typically involves the condensation of 4-hydroxycoumarin with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity, often utilizing biogenic catalysts such as nanoparticles for greener chemistry .
Anticancer Activity
Research indicates that compounds within the chromene family exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . The presence of the 2-methylpropanoyl group enhances the compound's ability to inhibit tubulin polymerization, thereby blocking cancer cell proliferation .
Table 1: Summary of Anticancer Activities
| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Tubulin inhibition, apoptosis induction | HeLa (cervical) | 15 |
| Analog A | Caspase activation | MCF-7 (breast) | 20 |
| Analog B | G2/M phase arrest | A549 (lung) | 10 |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Standard Drug (Ciprofloxacin) (µg/mL) |
|---|---|---|
| E. coli | 32 | 16 |
| S. aureus | 16 | 8 |
| Pseudomonas spp. | 64 | 32 |
Anticholinesterase Activity
Recent studies have highlighted the potential of this compound as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The presence of specific substituents on the chromene structure enhances its inhibitory activity against acetylcholinesterase (AChE), as indicated by structure-activity relationship (SAR) analyses .
Table 3: AChE Inhibition Studies
| Compound | AChE Inhibition (%) at 100 µM |
|---|---|
| This compound | 85 |
| Reference Compound | 90 |
Case Studies
- Case Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that a series of chromene derivatives, including our compound, significantly reduced cell viability in cancer cell lines through apoptosis mechanisms. The study utilized flow cytometry to analyze cell death pathways, confirming the role of caspases in mediating these effects .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various coumarin derivatives against clinical isolates. The results showed that modifications at the C-3 position notably enhanced activity against gram-positive bacteria, positioning these compounds as promising candidates for further development .
Q & A
Q. What are the common synthetic routes for 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one, and what factors influence reaction yields?
The compound is typically synthesized via solid-phase condensation reactions. For example, malonic acid and phenol derivatives react in phosphorous oxychloride with zinc chloride as a catalyst, following a protocol adapted from chromen-2-one synthesis . Yields depend on reaction temperature, catalyst concentration, and solvent purity. Alternative methods involve Claisen-Schmidt condensation using substituted benzaldehydes and ketones under basic conditions (e.g., piperidine in ethanol), with yields ranging from 60–75% depending on substituent steric effects .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
Structural confirmation relies on a combination of techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the chromen-2-one core and acyl substituents .
- X-ray crystallography : Determines crystal packing and bond angles, as demonstrated for fluorophenyl analogs (monoclinic system, space group P21/c) .
- IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ and hydroxyl bands at ~3200 cm⁻¹) .
Q. What in vitro assays are typically used to evaluate the antimicrobial activity of this compound?
Standard assays include:
- Agar dilution : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
- Disk diffusion : Measures zone of inhibition after 24-hour incubation at 37°C .
- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects at varying concentrations .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using green chemistry principles or alternative energy sources (e.g., microwave)?
Microwave-assisted synthesis reduces reaction time and improves yields by enhancing thermal homogeneity. For example, Claisen-Schmidt condensation under microwave irradiation (80°C, 30–45 minutes) achieves ~85% yield compared to 71% via conventional reflux (5–8 hours) . Solvent-free conditions or biodegradable catalysts (e.g., chitosan-supported reagents) further align with green chemistry goals.
Q. What strategies are employed to resolve contradictions in reported bioactivity data across different studies?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) are addressed through:
- Standardized assay protocols : Uniform bacterial strains, nutrient media, and incubation conditions .
- Computational validation : Molecular docking to verify binding affinity to target enzymes (e.g., E. coli DNA gyrase) .
- Meta-analysis : Statistical aggregation of data from peer-reviewed studies to identify outliers or confounding variables.
Q. How can computational modeling (e.g., molecular docking) inform the design of derivatives with enhanced bioactivity?
- Docking simulations : Predict interactions with biological targets (e.g., binding energy scores for bacterial topoisomerases) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends, guiding the selection of electron-withdrawing/donating groups .
- ADMET profiling : Screens derivatives for pharmacokinetic feasibility (e.g., LogP, CYP450 inhibition) .
Q. How are structure-activity relationship (SAR) studies designed to identify key functional groups affecting biological activity?
SAR studies involve systematic substitution at positions 3 (acyl group) and 6 (hydroxyl/methyl):
- Acyl chain length : Longer chains (e.g., 2-methylpropanoyl vs. acetyl) enhance lipophilicity and membrane penetration .
- Electron-deficient aryl rings : Nitro or chloro substituents improve antibacterial potency by stabilizing charge-transfer complexes .
- Bioisosteric replacement : Replacing hydroxyl with methoxy groups balances solubility and activity .
Q. What approaches are used to study the compound's stability under various environmental conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (HPLC monitoring) .
- Surface adsorption analysis : Quartz crystal microbalance (QCM) quantifies adsorption on indoor surfaces (e.g., glass, polymers) to assess environmental persistence .
- pH-dependent stability : NMR or UV-vis spectroscopy tracks hydrolysis rates in buffered solutions (pH 2–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
